6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with appropriate amines. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis and solid-phase synthesis are emerging as efficient methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, which can be facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine
- 2,4,6-tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-tris(4-methylphenyl)-1,3,5-triazine
Uniqueness
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine core with fluorophenyl and piperazinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7/c27-22-13-7-8-14-23(22)33-17-15-32(16-18-33)19-24-29-25(28)31-26(30-24)34(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14H,15-19H2,(H2,28,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWOJZLFZPBWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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